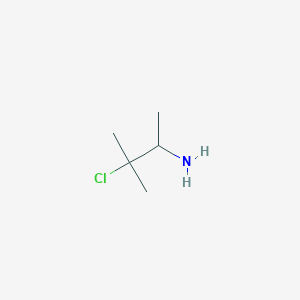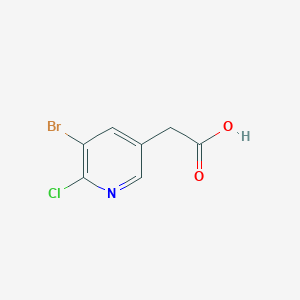
2-(5-Bromo-6-chloropyridin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo-6-chloropyridin-3-yl)acetic acid is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-6-chloropyridin-3-yl)acetic acid typically involves the halogenation of pyridine derivatives followed by acetic acid substitution. One common method is the bromination and chlorination of 3-pyridineacetic acid. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and pH levels to ensure selective halogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These reactors allow precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromo-6-chloropyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the halogenated pyridine ring to less substituted derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
2-(5-Bromo-6-chloropyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(5-Bromo-6-chloropyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The halogenated pyridine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(6-Bromo-5-fluoropyridin-3-yl)acetic acid
- 2-(5-Chloropyridin-3-yl)acetic acid
- 2-(6-Chloropyridin-3-yl)acetic acid
Uniqueness
2-(5-Bromo-6-chloropyridin-3-yl)acetic acid is unique due to the presence of both bromine and chlorine atoms on the pyridine ring. This dual halogenation provides distinct chemical properties, such as increased reactivity and potential for selective functionalization. These characteristics make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Eigenschaften
Molekularformel |
C7H5BrClNO2 |
|---|---|
Molekulargewicht |
250.48 g/mol |
IUPAC-Name |
2-(5-bromo-6-chloropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H5BrClNO2/c8-5-1-4(2-6(11)12)3-10-7(5)9/h1,3H,2H2,(H,11,12) |
InChI-Schlüssel |
OTEFXLCJCYROAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1Br)Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


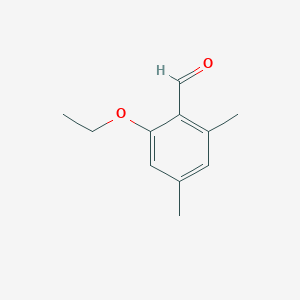
![(S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B13346532.png)
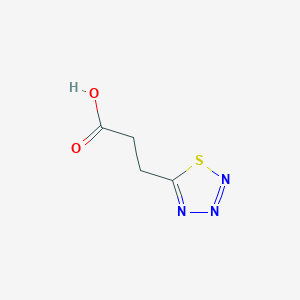
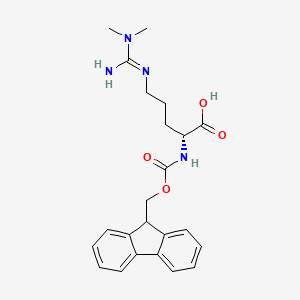

![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-7-(Hydroxymethyl)-4a,6a-dimethyl-4b,5,6,6a,7,8,9,9a,9b,10,11,11a-dodecahydro-1H-indeno[5,4-f]quinolin-2(4aH)-one](/img/structure/B13346569.png)
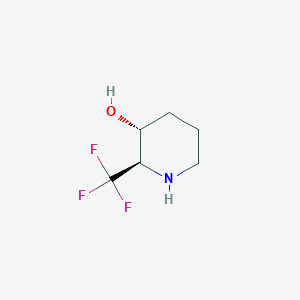
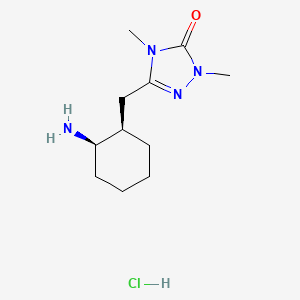

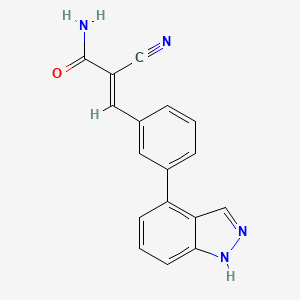
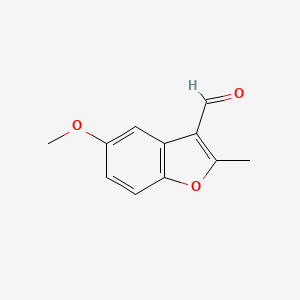
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B13346593.png)

